molecular formula C11H17N3O B1652437 3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine CAS No. 1439900-11-4

3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine

Cat. No.: B1652437
CAS No.: 1439900-11-4
M. Wt: 207.27
InChI Key: YNSZMOOALAMFBJ-UHFFFAOYSA-N
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Description

3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine is a heterocyclic compound that features a piperidine ring fused with an oxadiazole ring

Chemical Reactions Analysis

Types of Reactions

3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxadiazole derivatives, while reduction reactions may produce piperidine derivatives with altered functional groups.

Mechanism of Action

The mechanism of action of 3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with microbial enzymes, inhibiting their function and leading to antimicrobial effects . Additionally, the compound may interact with cellular receptors and enzymes, modulating various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine is unique due to its specific structural features, which confer distinct electronic and steric properties. These properties make it particularly suitable for applications in materials science and medicinal chemistry, where precise molecular interactions are crucial.

Properties

IUPAC Name

2-cyclobutyl-5-piperidin-3-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-3-8(4-1)10-13-14-11(15-10)9-5-2-6-12-7-9/h8-9,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSZMOOALAMFBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN=C(O2)C3CCCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201229681
Record name Piperidine, 3-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201229681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439900-11-4
Record name Piperidine, 3-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439900-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 3-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201229681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine
Reactant of Route 5
3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine
Reactant of Route 6
3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine

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